![molecular formula C20H18N4O2S2 B2640774 N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-44-9](/img/structure/B2640774.png)
N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as BZS-2, is a novel compound that has attracted significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. BZS-2 is a sulfanylacetamide derivative, which contains a benzothiazole ring and an imidazole ring, both of which are known to possess biological activity.
Applications De Recherche Scientifique
Antimycotic Applications
Several studies have focused on the antimycotic properties of sertaconazole, a compound featuring an imidazole ring similar to the one in your query. Sertaconazole has demonstrated effectiveness in treating various fungal infections:
- It has been successfully used in treating Pityriasis versicolor, cutaneous dermatophytosis, and superficial mycoses caused by Candida albicans, showing high efficacy and safety with no recorded undesirable effects during the trials (Nasarre et al., 1992); (Pedragosa et al., 1992); (Umbert et al., 1992).
Sensitizing Capacity and Safety
Research also includes the study of sensitizing capacity and safety profile of antimycotic compounds like sertaconazole in treating cutaneous mycoses. This indicates a focus on ensuring that therapeutic agents are not only effective but also well-tolerated by patients (Romaguera et al., 1992).
Metabolism and Pharmacokinetics
Studies on the metabolism and pharmacokinetics of compounds like SB-649868, an orexin receptor antagonist, provide insights into how these compounds are processed in the human body, which is crucial for understanding their therapeutic potential and safety profiles (Renzulli et al., 2011).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-2-26-15-9-7-14(8-10-15)24-12-11-21-20(24)27-13-18(25)23-19-22-16-5-3-4-6-17(16)28-19/h3-12H,2,13H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIMRLKKUFSQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.